2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine
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Description
“2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine” is a chemical compound with the molecular weight of 262.56 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H5BrClNS/c1-4-6-5 (12-7 (4)9)2-3-11-8 (6)10/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Safety and Hazards
The compound has several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
It is often used as a building block in the formation of c−n bond by various cross-coupling reactions .
Mode of Action
It is known to be a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . This suggests that it may interact with its targets through the formation of carbon-nitrogen bonds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine . .
Properties
IUPAC Name |
2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-6-5(12-7(4)9)2-3-11-8(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCUPQWCGXFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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